REACTION_CXSMILES
|
[CH2:1]([N:8](C)[CH:9]1[CH2:14][CH2:13][N:12]([C:15]2[CH:16]=[N:17][C:18]([O:21][CH3:22])=[CH:19][CH:20]=2)[CH2:11][CH2:10]1)C1C=CC=CC=1>CO>[CH3:22][O:21][C:18]1[N:17]=[CH:16][C:15]([N:12]2[CH2:11][CH2:10][CH:9]([NH:8][CH3:1])[CH2:14][CH2:13]2)=[CH:20][CH:19]=1
|
Name
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N-Benzyl-1-(6-methoxypyridin-3-yl)-N-methylpiperidin-4-amine
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Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(C1CCN(CC1)C=1C=NC(=CC1)OC)C
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Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed with N2
|
Type
|
ADDITION
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Details
|
Pd(OH)2 (225 mg, 50%) was then added
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered over Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
without being purified further
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=N1)N1CCC(CC1)NC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |